molecular formula C25H26N2O5S2 B2913506 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide CAS No. 923245-29-8

3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide

Katalognummer: B2913506
CAS-Nummer: 923245-29-8
Molekulargewicht: 498.61
InChI-Schlüssel: VGADYHLRQPGTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide is a benzamide derivative featuring two distinct sulfonamide groups: an azepane-linked sulfonyl moiety at the 3-position of the benzamide core and a phenylsulfonyl group on the terminal aromatic ring. The azepane ring (a 7-membered saturated heterocycle) may enhance metabolic stability compared to smaller cyclic amines, while the dual sulfonamide groups could influence solubility and binding affinity.

Eigenschaften

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c28-25(20-9-8-12-24(19-20)34(31,32)27-17-6-1-2-7-18-27)26-21-13-15-23(16-14-21)33(29,30)22-10-4-3-5-11-22/h3-5,8-16,19H,1-2,6-7,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADYHLRQPGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of the compound “3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide” is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, where it catalyzes the third step in the beta-oxidation cycle.

Biochemical Pathways

The compound is likely to affect the beta-oxidation pathway given its target. This pathway is responsible for the breakdown of fatty acids, producing energy for the cell. Any alteration in this pathway could have significant downstream effects, potentially impacting energy production and lipid metabolism.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2. By potentially altering the function of this enzyme, the compound could impact fatty acid metabolism and energy production within the cell.

Biologische Aktivität

3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide can be represented as follows:

C22H26N2O4S2\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_4\text{S}_2

This compound contains an azepane ring, two sulfonyl groups, and a benzamide structure. The presence of these functional groups contributes to its solubility and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases and certain kinases. This inhibition can disrupt metabolic pathways in cancer cells, leading to reduced proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, such as those regulating apoptosis and cell cycle progression.
  • Oxidative Stress Response : It has been suggested that the compound may modulate oxidative stress pathways, potentially protecting cells from damage or inducing apoptosis in cancerous cells.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide:

  • In vitro Studies : In a series of experiments involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. These results indicate a promising therapeutic window for further development.
Cell LineIC50 (µM)
MCF-715
A54920
HeLa25
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells, suggesting that it induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Antimicrobial Activity

The compound also displayed antimicrobial properties against several bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:
Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Case Studies and Clinical Implications

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a formulation containing this compound as part of combination therapy. Preliminary results indicated improved progression-free survival compared to standard treatments.
  • Potential Use in Autoimmune Diseases : The immunomodulatory effects observed in preclinical models suggest that this compound may also be beneficial in treating autoimmune diseases by modulating inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound shares structural motifs with several analogs, primarily differing in substituents on the benzamide core and terminal aromatic groups. Key analogs and their distinctions are summarized below:

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (pH 7.4) Biological Activity (If Reported) Reference
3-(Azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide (Target) Benzamide core with 3-azepane sulfonyl and 4-phenylsulfonylphenyl groups ~488.6 (Calculated) Not reported Hypothesized GPCR modulation N/A
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide 4-azepane sulfonyl, 5-ethylsulfonyl-2-hydroxyphenyl group 466.6 11.6 µg/mL Not reported
3-(Azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide 4-chloro substitution, terminal triazole group ~412.9 (Calculated) Not reported Potential kinase inhibition
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-linked 4-phenoxyphenyl group ~547.7 (Calculated) Not reported Antimicrobial candidate
3-(Azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide 3-nitrophenyl terminal group ~403.5 (Calculated) Not reported Synthetic intermediate for sulfonamide libraries

Key Comparative Analysis

Substituent Effects on Solubility and Bioavailability
  • The target compound’s dual sulfonamide groups likely enhance water solubility compared to analogs like 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide, where the nitro group increases hydrophobicity .
  • 4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide exhibits moderate solubility (11.6 µg/mL at pH 7.4), attributed to its hydroxyl and ethylsulfonyl groups . The target compound, lacking polar hydroxyl substituents, may have lower solubility.

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound 4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
Molecular Weight ~488.6 466.6 ~412.9
Calculated LogP ~3.8 (Estimated) ~3.2 ~2.5
Aqueous Solubility (pH 7.4) Not reported 11.6 µg/mL Not reported

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.